N,N-dibenzyl-5-chloro-2-methoxyaniline
Description
N,N-Dibenzyl-5-chloro-2-methoxyaniline is a substituted aniline derivative characterized by a chloro substituent at the 5-position, a methoxy group at the 2-position, and two benzyl groups attached to the nitrogen atom (Figure 1).
Properties
IUPAC Name |
N,N-dibenzyl-5-chloro-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-24-21-13-12-19(22)14-20(21)23(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRNCSVIUUBYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-5-chloro-2-methoxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline as the primary starting material.
Benzylation: The aniline nitrogen is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-5-chloro-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N,N-Dibenzyl-5-chloro-2-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dibenzyl-5-chloro-2-methoxyaniline shares structural motifs with several compounds discussed in the evidence. Below is a detailed comparison based on substituent effects, functional groups, and hypothesized properties.
Substituent Effects and Functional Group Comparisons
Key Observations:
- Chloro vs. Nitro Substituents: The chloro group in this compound is electron-withdrawing but less polar than the nitro group in the diallyl-nitro analog . This difference may reduce reactivity in nucleophilic substitution reactions compared to nitro-substituted compounds.
- Benzyl vs. In contrast, the diallyl groups in the nitro analog may confer greater conformational flexibility .
- Pharmaceutical Relevance: The dibenzyl motif in benzathine benzylpenicillin stabilizes the compound as a salt, enabling sustained release . This suggests that this compound could similarly act as a stabilizing agent or prodrug component.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-dibenzyl-5-chloro-2-methoxyaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 5-chloro-2-methoxyaniline with benzyl halides (e.g., benzyl bromide or chloride) in the presence of a base (e.g., triethylamine or K₂CO₃). Optimization may include solvent selection (e.g., dichloromethane or DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios. For example, doubling the molar excess of benzyl halide can improve di-substitution yields. Monitoring via TLC or HPLC ensures complete conversion .
Q. How do the chloro and methoxy substituents influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing chloro group at position 5 enhances electrophilic substitution resistance, while the methoxy group at position 2 increases solubility in polar solvents (e.g., methanol or ethyl acetate). Solubility can be quantified via shake-flask experiments, and logP values predicted using software like MarvinSketch. Stability studies under varying pH (1–14) and temperatures (25–60°C) are recommended to assess degradation pathways .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates the product from unreacted aniline or mono-benzylated intermediates. Recrystallization in ethanol/water mixtures (1:1) improves purity, with yields typically >75%. Purity validation via NMR (absence of benzyl proton signals at δ 4.5–5.0 ppm) and melting point analysis is critical .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR or IR) for this compound be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or impurities. For NMR, compare data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-dependent shifts. IR analysis should confirm the absence of N–H stretches (~3300 cm⁻¹) to validate complete alkylation. Collaborative cross-laboratory studies using standardized protocols (e.g., Bruker vs. Varian instruments) can reconcile inconsistencies .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents on reaction pathways. For example, the chloro group’s electron-withdrawing nature lowers HOMO energy, reducing susceptibility to electrophilic attack. Molecular docking simulations (AutoDock Vina) can predict binding affinities with biological targets (e.g., enzymes), guiding drug discovery applications .
Q. How do structural analogs with varying substituents (e.g., fluoro instead of chloro) affect biological activity, and how can these relationships be systematically studied?
- Methodological Answer : Prepare analogs via halogen exchange (e.g., using CuCl₂/KF) and assess bioactivity via dose-response assays (e.g., IC₅₀ in cancer cell lines). Structure-Activity Relationship (SAR) tables can correlate substituent electronegativity with potency:
| Substituent (Position 5) | IC₅₀ (μM) | LogP |
|---|---|---|
| -Cl | 12.3 | 3.8 |
| -F | 18.7 | 3.2 |
| -Br | 9.5 | 4.1 |
| Statistical tools (e.g., PCA) identify key physicochemical drivers of activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
